
3-(1H-吲哚-2-基)丙酸
描述
3-(1H-indol-2-yl)propanoic acid, also known as 1H-Indole-3-propanoic acid, is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is also referred to by other names such as Indole-3-propionic acid, β-Indole-3-propionic acid, β-Indolepropionic acid, and IPA .
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-2-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2, (H,13,14) . This structure is also available as a 2d Mol file or as a computed 3d SD file .科学研究应用
Cytotoxic Activity in Cancer Research
3-(1H-indol-2-yl)propanoic acid derivatives have been synthesized and shown to exhibit high cytotoxic activity against various tumor cells . These compounds can induce apoptosis and affect the cell cycle, making them potential candidates for cancer therapy . The ability to induce programmed cell death is crucial in eliminating cancer cells and is a significant focus in oncological research.
Antiviral and Antibacterial Applications
Indole derivatives, including 3-(1H-indol-2-yl)propanoic acid, have demonstrated antiviral and antibacterial properties . These compounds can be designed to target specific pathogens, offering a pathway to develop new medications for infectious diseases. Their mechanism of action often involves disrupting the life cycle of the pathogens or inhibiting critical enzymes required for their survival.
Agricultural Use as Plant Growth Regulators
In agriculture, indole-based compounds like 3-(1H-indol-2-yl)propanoic acid are explored for their role as plant growth regulators . They can influence various plant processes, including cell elongation and division, which are vital for improving crop yields and quality.
Environmental Applications
Research has indicated that indole derivatives can play a role in environmental protection . For instance, they can be involved in bioremediation processes to degrade pollutants or act as bioindicators for monitoring environmental health. Their interactions with microbial communities are also of interest in maintaining ecological balance.
Biotechnological Production
The biotechnological production of indole compounds, including 3-(1H-indol-2-yl)propanoic acid, is an area of significant interest . Advances in microbial fermentation and enzymatic synthesis have opened up sustainable pathways to produce these compounds at scale, which is essential for both pharmaceutical and industrial applications.
Material Science Applications
In material science, the crystal structure and properties of indole derivatives are studied for their potential use in novel materials . Understanding the molecular arrangement and interactions can lead to the development of materials with specific optical, electronic, or mechanical properties.
作用机制
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they can have various molecular and cellular effects . For example, some indole derivatives have shown anti-inflammatory and analgesic activities .
属性
IUPAC Name |
3-(1H-indol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMPONBWJBOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522649 | |
| Record name | 3-(1H-Indol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-2-yl)propanoic acid | |
CAS RN |
5836-08-8 | |
| Record name | 3-(1H-Indol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3-(1H-indol-2-yl)propanoic acid (isotryptophan) against fungi?
A1: The research paper [] focuses on the isolation, identification, and characterization of isotryptophan from a bacterial strain. While it demonstrates the antifungal activity of isotryptophan against several plant-pathogenic fungi, it does not delve into the specific mechanism of action of this compound. Further research is needed to elucidate how isotryptophan interacts with fungal cells and the downstream effects leading to growth inhibition or fungal death.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



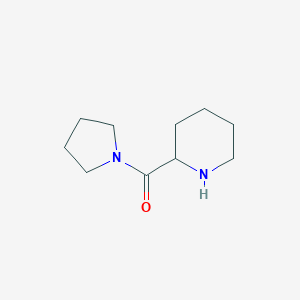
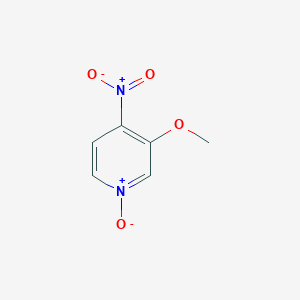
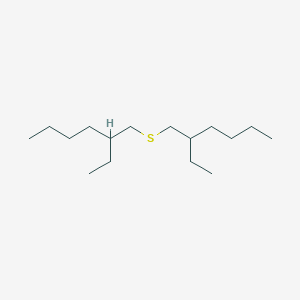

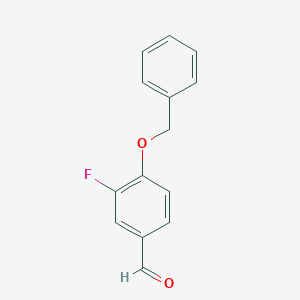
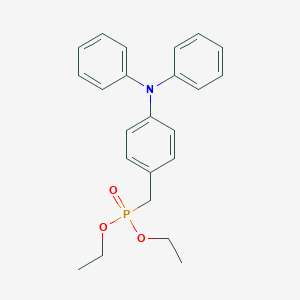

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)

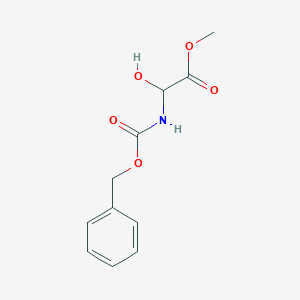
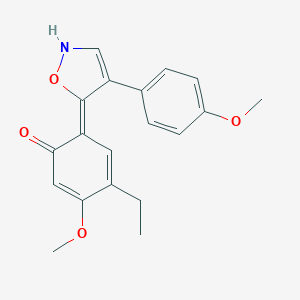

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)